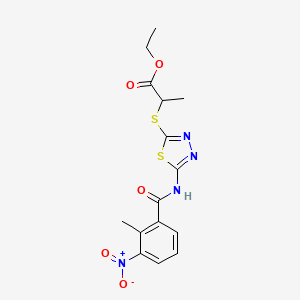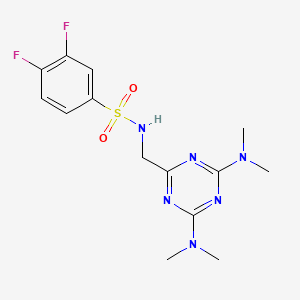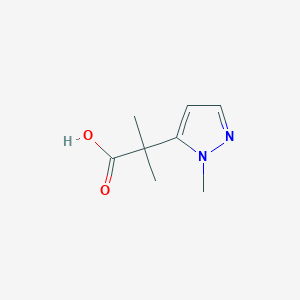![molecular formula C19H11BrN4 B2856452 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile CAS No. 882223-46-3](/img/structure/B2856452.png)
2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile, also known as BPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPD is a pyrazole derivative that is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects that make it a valuable tool for researchers.
作用機序
The mechanism of action of 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile involves its interaction with COX-2. 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile binds to the active site of COX-2, preventing it from carrying out its normal function of producing prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile can reduce inflammation and pain in a variety of conditions.
Biochemical and Physiological Effects:
2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile has been shown to have antioxidant activity, which can help to protect cells from damage. 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile is its potency as a COX-2 inhibitor. This makes it a valuable tool for researchers studying inflammation and pain. However, 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile also has some limitations. It can be difficult to work with in a laboratory setting, as it is insoluble in water and can be toxic in high concentrations. Additionally, 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several potential future directions for research on 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile. One area of interest is its potential use in the treatment of cancer. 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile has been shown to induce apoptosis in cancer cells, and further research may reveal its potential as a cancer therapy. Another area of interest is the development of more effective methods for synthesizing 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile. Improving the synthesis process could make 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile more accessible to researchers and potentially lead to new discoveries about its properties and applications. Finally, further research is needed to explore the full range of biochemical and physiological effects of 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile, as well as its potential applications in the treatment of various diseases and disorders.
合成法
The synthesis of 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile involves the reaction of 3-bromoacetophenone with phenylhydrazine to form 3-(3-bromophenyl)-1-phenylpyrazole. This compound is then reacted with malononitrile to produce 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile. The synthesis of 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile has also been shown to have anticancer properties, as it can induce apoptosis (cell death) in cancer cells.
特性
IUPAC Name |
2-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN4/c20-17-6-4-5-15(10-17)19-16(9-14(11-21)12-22)13-24(23-19)18-7-2-1-3-8-18/h1-10,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVIYRXZKJJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)






![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)